4-Bromo-2-chloro-6-(chloromethyl)pyridine
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Overview
Description
4-Bromo-2-chloro-6-(chloromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of bromine, chlorine, and a chloromethyl group attached to a pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-(chloromethyl)pyridine can be achieved through several methods:
From 2,6-dibromopyridine: This method involves the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride.
From 2-bromo-6-hydroxymethylpyridine: This involves a chlorine transfer reaction to convert the hydroxymethyl group to a chloromethyl group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using robust chlorinating agents like thionyl chloride (SOCl2) under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
4-Bromo-2-chloro-6-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-(chloromethyl)pyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as models for studying enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chloromethylpyridine: Similar in structure but lacks the additional chlorine atom at the 4-position.
4-Chloro-2-(chloromethyl)pyridine: Similar but lacks the bromine atom at the 6-position.
Uniqueness
4-Bromo-2-chloro-6-(chloromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide it with distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
Molecular Formula |
C6H4BrCl2N |
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Molecular Weight |
240.91 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-4-1-5(3-8)10-6(9)2-4/h1-2H,3H2 |
InChI Key |
WVUWIRZSEWRAMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)Cl)Br |
Origin of Product |
United States |
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